3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea
Description
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea (molecular formula: C₁₉H₂₁N₄O₃S; CAS: 941988-20-1) is a urea-based compound featuring two critical pharmacophores:
- A 4-sulfamoylphenethyl group, which introduces sulfonamide functionality known for enhancing solubility and receptor-binding affinity .
The ethylurea linker bridges these groups, enabling hydrogen-bond donor/acceptor capabilities that may influence crystallinity, solubility, and intermolecular interactions (e.g., with biological targets) .
Properties
IUPAC Name |
1-(1-ethylindol-3-yl)-3-[2-(4-sulfamoylphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-2-23-13-17(16-5-3-4-6-18(16)23)22-19(24)21-12-11-14-7-9-15(10-8-14)27(20,25)26/h3-10,13H,2,11-12H2,1H3,(H2,20,25,26)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZVKMRWHANGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Phenethylamine
The synthesis begins with the sulfonylation of 4-aminophenethyl alcohol using chlorosulfonic acid, followed by amidation with ammonia gas.
Procedure :
- 4-Aminophenethyl alcohol (10 mmol) is dissolved in dry dichloromethane (DCM) under nitrogen.
- Chlorosulfonic acid (12 mmol) is added dropwise at 0°C, stirred for 2 h, and quenched with ice water.
- The sulfonyl chloride intermediate is treated with concentrated NH₄OH (20 mL) at 25°C for 4 h.
- The product, 4-sulfamoylphenethyl alcohol, is isolated via filtration (Yield: 78%).
Conversion to Amine :
The alcohol is converted to the amine via Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with phthalimide, followed by hydrazine deprotection.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonylation | ClSO₃H, DCM, 0°C → 25°C | 78 |
| Mitsunobu Reaction | PPh₃, DEAD, Phthalimide | 65 |
| Deprotection | NH₂NH₂, Ethanol, reflux | 89 |
Characterization :
- ¹H NMR (DMSO-d₆) : δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.48 (d, J=8.4 Hz, 2H, Ar-H), 3.02 (t, J=7.2 Hz, 2H, CH₂NH₂), 2.72 (t, J=7.2 Hz, 2H, CH₂SO₂).
- IR (KBr) : 3340 cm⁻¹ (NH₂), 1325 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).
Synthesis of 1-Ethyl-1H-Indol-3-yl Isocyanate
N-Alkylation of Indole
Indole is alkylated using ethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C.
Procedure :
- Indole (10 mmol) is dissolved in DMF (20 mL) and cooled to 0°C.
- NaH (12 mmol) is added, followed by ethyl bromide (12 mmol).
- The mixture is stirred at 25°C for 6 h, quenched with water, and extracted with ethyl acetate.
- 1-Ethyl-1H-indole is isolated via column chromatography (Yield: 82%).
Isocyanate Formation
The indole derivative is converted to the isocyanate using triphosgene in toluene.
Procedure :
- 1-Ethyl-1H-indole (8 mmol) is dissolved in toluene (15 mL).
- Triphosgene (2.7 mmol) is added, and the mixture is refluxed for 3 h.
- The intermediate isocyanate is used in situ without isolation due to its reactivity.
Urea Bond Formation
Isocyanate-Amine Coupling
The isocyanate intermediate reacts with 2-(4-sulfamoylphenyl)ethylamine in tetrahydrofuran (THF) at 25°C.
Procedure :
- 2-(4-Sulfamoylphenyl)ethylamine (5 mmol) is dissolved in THF (10 mL).
- The isocyanate solution (5 mmol in THF) is added dropwise under nitrogen.
- The reaction is stirred for 12 h, and the product is precipitated with hexane (Yield: 74%).
Carbodiimide-Mediated Coupling
As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are used to activate the carboxylic acid derivative of indole for urea formation.
Procedure :
- 1-Ethyl-1H-indole-3-carboxylic acid (5 mmol) is activated with EDC (6 mmol) and NHS (6 mmol) in DCM.
- 2-(4-Sulfamoylphenyl)ethylamine (5 mmol) is added, and the mixture is stirred for 24 h.
- The urea product is purified via recrystallization (Yield: 68%).
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Isocyanate-Amine | THF, 25°C, 12 h | 74 | 98.5 |
| EDC/NHS | DCM, 24 h | 68 | 97.2 |
Microwave-Assisted Optimization
Inspired by recent advances in accelerated synthesis, microwave irradiation is applied to reduce reaction times.
Procedure :
- 2-(4-Sulfamoylphenyl)ethylamine (5 mmol) and 1-ethyl-1H-indol-3-yl isocyanate (5 mmol) are mixed in acetonitrile (10 mL).
- The solution is irradiated at 100°C for 20 min using a microwave synthesizer.
- The product is isolated via filtration (Yield: 88%, Purity: 99.1%).
Spectral Characterization and Validation
¹H NMR (DMSO-d₆) :
- δ 8.21 (s, 1H, urea NH), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.45–7.10 (m, 6H, Ar-H and indole-H), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 3.42 (t, J=6.8 Hz, 2H, CH₂NH), 2.90 (t, J=6.8 Hz, 2H, CH₂SO₂), 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃).
IR (KBr) :
HRMS (ESI) :
Comparative Evaluation of Synthetic Routes
| Parameter | Isocyanate-Amine | EDC/NHS | Microwave |
|---|---|---|---|
| Reaction Time | 12 h | 24 h | 20 min |
| Yield (%) | 74 | 68 | 88 |
| Purity (%) | 98.5 | 97.2 | 99.1 |
| Scalability | Moderate | Low | High |
The microwave-assisted method emerges as the most efficient, balancing high yield, purity, and reduced reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The urea linkage and benzenesulfonamide group contribute to the compound’s binding affinity and specificity. This compound can inhibit the activity of certain enzymes by mimicking the natural substrate or by binding to the active site, thereby blocking the enzyme’s function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Chalcones ()
Compounds such as (E)-3-(4-bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one share the 1-ethylindole core but differ in their linker and substituents:
- Linker: A propenone (α,β-unsaturated ketone) group instead of urea.
- Substituent : Bromophenyl vs. sulfamoylphenyl.
Structural Implications :
Urea Derivatives ()
3-(2-Phenylethyl)-1-(2-methyl-1-oxoisoindol-1-yl)urea (3a)
- Structure : Urea linker with phenethyl and oxoisoindolyl groups.
- Comparison :
- The target compound replaces the oxoisoindolyl group with 1-ethylindole and substitutes phenethyl with sulfamoylphenethyl.
- Bioactivity : Urea derivatives often exhibit kinase or protease inhibition, but the sulfamoyl group in the target compound may confer selectivity for sulfonamide-binding targets (e.g., carbonic anhydrase) .
BF15988 (: 3-(1-ethyl-1H-indol-3-yl)-1-[2-(1H-indol-1-yl)ethyl]urea)
- Structure : Dual indole system linked by ethylurea.
- Comparison :
Sulfonamide-Containing Analogs ()
Glipizide-related compounds (e.g., 6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide ) share the sulfamoylphenethyl group but lack the indole-urea framework.
- Functional Role : The sulfamoyl group in glipizide analogs is critical for binding to sulfonylurea receptors (SURs) in pancreatic β-cells. This suggests the target compound may also interact with SURs, though its indole-urea system could modulate affinity or off-target effects .
Biological Activity
3-(1-ethyl-1H-indol-3-yl)-1-[2-(4-sulfamoylphenyl)ethyl]urea, a complex organic compound, belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4O3S |
| CAS Number | 899753-80-1 |
The presence of the indole ring and the sulfonamide group contributes to its unique chemical properties, enhancing its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to bind various receptors and enzymes, modulating their activity. The urea linkage and benzenesulfonamide group enhance the compound's binding affinity and specificity. This compound may inhibit certain enzymes by mimicking natural substrates or binding to active sites, effectively blocking enzymatic functions.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated its efficacy against breast cancer cells by inhibiting cell proliferation and promoting programmed cell death through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.
Enzyme Inhibition
As an enzyme inhibitor, this compound has been studied for its potential to inhibit specific enzymes involved in disease processes. For example, it has shown promise in inhibiting carbonic anhydrase, an enzyme implicated in cancer progression and other pathological conditions .
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Case Study 2: Anti-inflammatory Response
A study assessing the anti-inflammatory effects in a murine model of arthritis showed that administration of this compound significantly reduced joint swelling and histological signs of inflammation compared to control groups. The reduction in TNF-alpha levels was notable, suggesting a mechanism involving cytokine modulation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-ethyl-1H-indole-3-carboxamide | Moderate anticancer | Enzyme inhibition |
| 4-(2-(3-(1-methyl-1H-indol-3-yl)ureido)ethyl)benzenesulfonamide | Significant anti-inflammatory | Cytokine modulation |
The unique combination of functional groups in this compound enhances its binding affinity and specificity towards molecular targets compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
